Cas no 144379-42-0 (Celangulin III)

Celangulin III structure
Celangulin III structure
Nome del prodotto:Celangulin III
Numero CAS:144379-42-0
MF:C34H44O14
MW:676.704771995544
CID:146422
PubChem ID:44151458

Celangulin III Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid,2-methyl-,[(3R,4R,5R,5aS,6R,7S,9S,9aS,10R)-4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl]methylester
    • Celangulin III
    • 5aH-3,9a-Methano-1-benzoxepin, propanoic acid deriv.
    • Propanoicacid, 2-methyl-,[4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl]methylester, [3R-(3a,4a,5b,5aa,6a,7a,9b,9aa,10R*)]-
    • 4,6,7,10-Tetrakis(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate
    • Propanoic acid, 2-methyl-, ((3R,4R,5R,5aS,6R,7S,9S,9aS,10R)-4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl)methyl ester
    • Propanoic acid, 2-methyl-, (4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl)methyl ester, (3R-(3alpha,4alpha,5beta,5aalpha,6 alpha,7alpha,9beta,9aalpha,10R*))-
    • DTXSID30932300
    • 144379-42-0
    • Propanoic acid, 2-methyl-, [(3R,4R,5R,5aS,6R,7S,9S,9aS,10R)-4,6,7,10-tetrakis(acetyloxy)-5-(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-5aH-3,9a-methano-1-benzoxepin-5a-yl]methyl ester
    • Inchi: 1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1
    • Chiave InChI: ARLOYSQKSCYUOB-CZEMSBAUSA-N
    • Sorrisi: O1C(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])[C@]([H])([C@@]([H])(C3(C([H])([H])OC(C([H])(C([H])([H])[H])C([H])([H])[H])=O)[C@]([H])([C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]13[C@]2([H])OC(C([H])([H])[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 676.273
  • Massa monoisotopica: 676.273
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 15
  • Complessità: 1300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 187
  • XLogP3: 2.6
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.